4-Acenaphthenol

説明

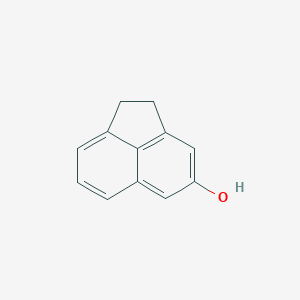

Structure

3D Structure

特性

CAS番号 |

6296-98-6 |

|---|---|

分子式 |

C12H10O |

分子量 |

170.21 g/mol |

IUPAC名 |

1,2-dihydroacenaphthylen-4-ol |

InChI |

InChI=1S/C12H10O/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-3,6-7,13H,4-5H2 |

InChIキー |

OSSBHMYNGLXRNY-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C3C1=CC=CC3=CC(=C2)O |

製品の起源 |

United States |

**synthetic Methodologies for 4 Acenaphthenol and Acenaphthenol Isomers**

Classical and Contemporary Synthetic Routes to Acenaphthenols

The preparation of acenaphthenol isomers relies on established and modern organic synthesis techniques. Key strategies include the direct oxidation of the hydrocarbon backbone of acenaphthene (B1664957), the transformation of unsaturated acenaphthylene (B141429) derivatives, the reduction of keto-functionalized precursors, and the cleavage of ester protecting groups.

Oxidation serves as a direct and fundamental approach for the synthesis of acenaphthenols. This involves the controlled introduction of an oxygen atom into the acenaphthene molecule.

The direct oxidation of acenaphthene can yield acenaphthenol isomers. One of the classical methods involves the use of lead dioxide (PbO₂) as an oxidizing agent. orgsyn.orgbritannica.com While this method has been reported, it is noted to produce acenaphthenol in poor yield. orgsyn.org Another potent oxidizing agent, lead tetraacetate (Pb(OAc)₄), is known for its ability to effect various oxidative transformations in organic chemistry, including the acetoxylation of C-H bonds. organicchemistrydata.orgwikipedia.orgslideshare.net The reaction of acenaphthene with lead tetraacetate in glacial acetic acid leads to the formation of acenaphthenol acetate (B1210297). This intermediate can then be hydrolyzed to yield acenaphthenol. umanitoba.ca

In addition to lead compounds, other oxidizing agents have been employed. For instance, the oxidation of acenaphthene with chromic acid or sodium bichromate in acetic acid is a common method for preparing acenaphthenequinone (B41937), a precursor to acenaphthenols. orgsyn.org Enzymatic oxidation has also been explored, where human cytochrome P450 enzymes have been shown to oxidize acenaphthene, primarily to 1-acenaphthenol (B129857). nih.govnih.gov

Table 1: Oxidation Reactions of Acenaphthene

| Starting Material | Oxidizing Agent | Product(s) | Notes |

| Acenaphthene | Lead Dioxide (PbO₂) | Acenaphthenol | Reported to have a poor yield. orgsyn.org |

| Acenaphthene | Lead Tetraacetate (Pb(OAc)₄) in acetic acid | Acenaphthenol Acetate | Intermediate for acenaphthenol synthesis. umanitoba.ca |

| Acenaphthene | Sodium Bichromate (Na₂Cr₂O₇) in acetic acid | Acenaphthenequinone | A precursor for acenaphthenol. orgsyn.org |

| Acenaphthene | Human Cytochrome P450 Enzymes | 1-Acenaphthenol | A major metabolite in enzymatic oxidation. nih.govnih.gov |

Acenaphthylene, the unsaturated analogue of acenaphthene, also serves as a substrate for oxidative reactions to produce acenaphthenol-related compounds. The metabolism of acenaphthylene by mammals can lead to metabolites such as cis- and trans-1,2-acenaphthenediol and acenaphthenequinone. asm.org Human cytochrome P450 enzymes have been found to oxidize acenaphthylene to 1,2-epoxyacenaphthene as a major product, which can be further metabolized. nih.govnih.gov The enzymatic oxidation of acenaphthene can also proceed through a proposed desaturation to acenaphthylene, which is then further oxidized. researchgate.net The dehydrogenation of acenaphthene to acenaphthylene can be achieved catalytically, providing a starting material for these oxidative pathways. researchgate.net

Reduction of oxidized acenaphthene derivatives, particularly acenaphthenequinone, is a key synthetic route to acenaphthenols and related diols.

Acenaphthenequinone is readily reduced due to its conjugated carbonyl groups. nih.gov Catalytic hydrogenation of acenaphthenequinone in the presence of platinum in ethanol (B145695) can produce a mixture of cis- and trans-acenaphthylene glycols (1,2-diols). mdpi.comresearchgate.net Similarly, reduction with lithium aluminum hydride (LiAlH₄) also yields both the trans- and cis-diols. mdpi.com The hydrogenation of acenaphthenequinone is a known method that can lead to the formation of acenaphthenol among its products. orgsyn.org The specific reduction product can be controlled to some extent; for example, reduction can be confined to form a product that is poorly soluble in water and forms deep blue salts with alkalis. nih.gov

Table 2: Reduction of Acenaphthenequinone

| Starting Material | Reducing Agent/Conditions | Product(s) | Reference(s) |

| Acenaphthenequinone | Catalytic Hydrogenation (Platinum, Ethanol) | cis- and trans-Acenaphthylene Glycols | mdpi.comresearchgate.net |

| Acenaphthenequinone | Lithium Aluminum Hydride (LiAlH₄) | trans- and cis-Acenaphthylene Glycols | mdpi.com |

| Acenaphthenequinone | Hydrogenation | Acenaphthenol | orgsyn.org |

| Acenaphthenequinone | Amalgamated Zinc in HCl (Clemmensen reduction) | Acenaphthene | researchgate.net |

The hydrolysis of esters is a fundamental reaction in organic synthesis, often used for deprotection of hydroxyl groups. nii.ac.jp In the context of acenaphthenol synthesis, this method is particularly useful following an oxidation step that introduces an acetoxy group. For example, acenaphthenol acetate, formed from the oxidation of acenaphthene with lead tetraacetate, can be subjected to hydrolysis to yield the final acenaphthenol product. umanitoba.ca This hydrolysis is typically carried out under basic conditions, for example, by refluxing the acetate with a solution of sodium hydroxide (B78521) in methanol (B129727) and water. orgsyn.org This two-step sequence of acetoxylation followed by hydrolysis provides a viable route to acenaphthenols. umanitoba.ca The efficiency of ester hydrolysis can be influenced by the reaction conditions and the structure of the ester itself. cam.ac.uknih.gov

Reduction Reactions for Acenaphthenol Formation

Stereoselective Synthesis and Chiral Resolution of Acenaphthenol Enantiomers

The production of enantiomerically pure acenaphthenols is crucial for applications where specific stereoisomers exhibit desired biological activity or function. The primary methods to achieve this involve either separating a racemic mixture of enantiomers or synthesizing a specific enantiomer directly.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and widely used method for resolving a racemic mixture into its individual enantiomers is through the formation of diastereomeric salts. nih.gov This technique relies on the principle that diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govsci-hub.ru

The process involves reacting the racemic alcohol, in this case, a racemic mixture of acenaphthenol, with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. nih.govsci-hub.ru This reaction forms a mixture of two diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, the resolving agent is removed from the separated diastereomer, yielding the enantiomerically pure acenaphthenol.

Commonly used chiral resolving agents for alcohols include chiral acids like tartaric acid, mandelic acid, and camphorsulfonic acid. nih.gov The choice of resolving agent and solvent system is critical and often requires empirical optimization to achieve efficient separation. The general scheme for this process is illustrated below:

Step 1: Salt Formation: A racemic mixture of acenaphthenol is reacted with an enantiomerically pure chiral acid (HA*) to form a mixture of two diastereomeric salts.

Step 2: Fractional Crystallization: The mixture of diastereomeric salts is dissolved in a suitable solvent, and through cooling or evaporation, the less soluble diastereomer crystallizes out.

Step 3: Salt Decomposition: The isolated diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure acenaphthenol.

While this method is conceptually straightforward, its success is highly dependent on the crystallization properties of the diastereomeric salts, which can be unpredictable.

Biocatalytic Approaches (e.g., Lipase-Catalyzed Kinetic Resolution)

Biocatalytic methods, particularly enzymatic kinetic resolution, offer a highly selective and environmentally benign alternative for obtaining enantiomerically pure alcohols. nih.govjocpr.com Lipases are a class of enzymes that are frequently employed for the kinetic resolution of racemic alcohols due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. nih.govjocpr.commdpi.com

Kinetic resolution using lipases involves the enantioselective acylation or deacylation of a racemic alcohol. jocpr.commdpi.com In a typical lipase-catalyzed acylation, the enzyme selectively catalyzes the transfer of an acyl group (from an acyl donor like vinyl acetate or an acid anhydride) to one enantiomer of the racemic alcohol at a much faster rate than to the other. This results in a mixture of an acylated enantiomer (ester) and the unreacted, enantiomerically enriched alcohol. These two products can then be separated by conventional methods like chromatography.

The key parameters influencing the success of a lipase-catalyzed kinetic resolution include the choice of lipase, acyl donor, solvent, and temperature. nih.gov Commonly used lipases for the resolution of secondary alcohols include those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens (PFL). sci-hub.rud-nb.info The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value (typically >100) is indicative of an efficient resolution. d-nb.info

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Racemic Alcohol | Lipase | Acyl Donor | Solvent | E-value | Reference |

| 1-Phenylethanol | Novozym 435 (CAL-B) | Vinyl Acetate | Toluene | >200 | d-nb.info |

| 1-(10-Ethyl-10H-phenothiazin-3-yl)ethanol | Pseudomonas fluorescens Lipase | Butanoyl Anhydride (B1165640) | Diisopropyl Ether | >200 | sci-hub.ru |

| Morita-Baylis-Hillman Acetates | Pseudomonas cepacia Lipase | Water (Hydrolysis) | Acetone/Water | 53 | d-nb.info |

While specific studies on the lipase-catalyzed resolution of 4-acenaphthenol are not extensively documented in readily available literature, the general success of this method with a wide range of secondary alcohols suggests its potential applicability. sci-hub.rud-nb.info

Preparation of Specific Chiral Intermediates

An alternative to resolving a racemic mixture is the stereoselective synthesis of a single enantiomer from a prochiral precursor. This approach often involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. For the synthesis of enantiomerically pure acenaphthenols, this could involve the asymmetric reduction of a corresponding ketone, acenaphthenequinone.

Acenaphthenequinone can serve as a precursor for the synthesis of acenaphthenol isomers. mdpi.com The reduction of one of the carbonyl groups of acenaphthenequinone would yield a hydroxyketone, which upon further reduction would give a diol. Control over the stereochemistry of the first reduction step is key to obtaining an enantiomerically enriched acenaphthenol.

The synthesis of enantiomerically pure compounds can also be achieved by starting with a chiral molecule that is then elaborated into the desired product. nih.gov For instance, a chiral starting material could be used to construct the acenaphthene ring system in a way that the stereochemistry at the hydroxyl-bearing carbon is pre-determined.

Synthesis of Derivatized 4-Acenaphthenols and Analogous Structures

The hydroxyl group of 4-acenaphthenol provides a reactive handle for the synthesis of a variety of derivatives, including esters and ethers. These derivatizations can be used to modify the physical, chemical, and biological properties of the parent compound.

The synthesis of esters from 4-acenaphthenol can be achieved through standard esterification procedures, such as reaction with an acyl chloride or a carboxylic anhydride in the presence of a base. For example, the reaction of 4-acenaphthenol with an acyl chloride (R-COCl) in a solvent like pyridine (B92270) would yield the corresponding 4-acenaphthenyl ester.

Similarly, ethers can be prepared via Williamson ether synthesis, where the sodium salt of 4-acenaphthenol (formed by reaction with a strong base like sodium hydride) is reacted with an alkyl halide (R-X).

Recent research has explored the synthesis of various poly(ether esters) from the reaction of α-cyano-4-hydroxycinnamic acid with metallocenes, demonstrating the versatility of hydroxyl-containing aromatic compounds in polymer synthesis. researchgate.net While not directly involving 4-acenaphthenol, this work highlights the potential for incorporating the acenaphthene moiety into polymeric structures through its hydroxyl group.

**advanced Analytical and Spectroscopic Characterization of 4 Acenaphthenol**

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods provide detailed information about the molecular structure and bonding within 4-Acenaphthenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 4-Acenaphthenol. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR spectra of 4-Acenaphthenol exhibit characteristic signals corresponding to its unique arrangement of protons. These spectra are crucial for confirming the presence of specific structural motifs. The chemical shifts in ¹H NMR can be used to track the biotransformation of parent compounds into 4-Acenaphthenol by observing the appearance or disappearance of specific proton signals. nih.govnih.gov

Similarly, ¹³C NMR provides a detailed carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 4-Acenaphthenol are sensitive to their local electronic environment, offering unambiguous evidence for the compound's structure. By monitoring changes in the ¹³C NMR spectrum, researchers can follow the metabolic pathways leading to the formation of 4-Acenaphthenol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Acenaphthenol

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of 4-Acenaphthenol and identifying it in various samples. ijpras.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the elemental composition of the molecule with high confidence. ijpras.com

The fragmentation pattern of 4-Acenaphthenol in the mass spectrometer is unique and serves as a molecular fingerprint. Common fragmentation pathways for alcohols include alpha cleavage and dehydration. libretexts.org In the case of 4-Acenaphthenol, alpha cleavage would involve the breaking of the C-C bond adjacent to the hydroxyl group. libretexts.org Dehydration would result in the loss of a water molecule (18 amu). libretexts.org By analyzing these fragment ions, the structure of the parent molecule can be confirmed. Tandem mass spectrometry (MS/MS or MSⁿ) can further elucidate the fragmentation pathways, providing even greater confidence in the identification. nih.gov

Table 2: Expected Mass Spectrometry Data for 4-Acenaphthenol

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for studying the formation of complexes involving 4-Acenaphthenol. nih.govresearchgate.net The aromatic rings in 4-Acenaphthenol give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.

When 4-Acenaphthenol forms a complex with another molecule, such as a metal ion or a host molecule like cyclodextrin (B1172386), the electronic environment of the chromophore changes. nih.govnih.gov This change is reflected in the UV-Vis spectrum, often as a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. By systematically varying the concentrations of the interacting species and monitoring the spectral changes, the stoichiometry and stability constant of the complex can be determined using methods like the Job's plot. nih.gov

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are essential for separating 4-Acenaphthenol from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of 4-Acenaphthenol. rdd.edu.iqasm.org Reversed-phase HPLC, typically using a C18 column, is a common method for separating polycyclic aromatic hydrocarbons and their derivatives. rdd.edu.iqresearchgate.net

The purity of a 4-Acenaphthenol sample can be accurately determined by HPLC with a suitable detector, such as a UV detector set at a wavelength where 4-Acenaphthenol absorbs strongly. The retention time of 4-Acenaphthenol is a characteristic property under a specific set of chromatographic conditions (e.g., mobile phase composition, flow rate, and column temperature). rdd.edu.iq By comparing the retention time and UV spectrum of a sample to that of a known standard, the presence of 4-Acenaphthenol can be confirmed. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis. nih.gov

Table 3: Typical HPLC Parameters for 4-Acenaphthenol Analysis

Since 4-Acenaphthenol is a chiral molecule, Gas Chromatography (GC) is a critical technique for determining the enantiomeric excess (ee) of a sample. gcms.czresearchgate.net This is particularly important in studies of stereoselective biotransformations.

To separate the enantiomers of 4-Acenaphthenol by GC, a chiral stationary phase is required. gcms.cz These stationary phases, often based on derivatized cyclodextrins, interact differently with the two enantiomers, leading to different retention times. gcms.cz By integrating the areas of the two enantiomeric peaks, the enantiomeric excess can be calculated. Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. sci-hub.se

Planar Chromatography (e.g., TLC, HPTLC) for Retention Behavior Analysis

Planar chromatography, particularly Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC), serves as a valuable technique for analyzing the retention behavior of 4-Acenaphthenol (also known as 1-Acenaphthenol). Studies have investigated its behavior on reversed-phase (RP) plates, providing insights into its interaction with different stationary and mobile phases.

Research has shown that the retention of 4-Acenaphthenol is influenced by the type of planar chromatography plate used. For instance, when using a mobile phase composed of 35% (v/v) acetonitrile (B52724) in water, differences in retention are observed between standard TLC plates and HPTLC plates. nih.gov The retention factor (Rf), which quantifies the compound's migration, is a key parameter in these analyses. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

In one study, the hRF value (Rf value multiplied by 100) for 4-Acenaphthenol was reported to be 40 on RP-18 TLC plates and 58 on HPTLC RP-18 W plates, indicating a stronger retention on the TLC plates under the tested conditions. nih.gov This difference can be attributed to variations in the properties of the stationary phases. nih.gov

Furthermore, the retention behavior of 4-Acenaphthenol can be significantly altered by modifying the mobile phase. The introduction of β-cyclodextrin into the mobile phase leads to the formation of a supramolecular host-guest complex. nih.gov This complexation results in unusually high retention (a lower Rf value) at subambient temperatures, a phenomenon that has been explored to understand the underlying supramolecular interactions. nih.govresearchgate.net At temperatures of 30°C and below, a strong adsorption of 4-Acenaphthenol at the starting line of the HPTLC plate was observed when β-cyclodextrin was present in the mobile phase. nih.gov This behavior is contrary to typical chromatographic models and is linked to the solubility changes of the formed complex and the kinetics of its precipitation. nih.govresearchgate.net

Table 1: Retention Data for 4-Acenaphthenol in Planar Chromatography

| Parameter | TLC (RP-18) | HPTLC (RP-18 W) |

|---|---|---|

| Mobile Phase | Acetonitrile/Water (35:65, v/v) | Acetonitrile/Water (35:65, v/v) |

| hRF Value | 40 | 58 |

Data sourced from a study on the chromatographic retention of 1-acenaphthenol (B129857). nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules. nih.govthieme-connect.denih.gov This technique has been successfully applied to 4-Acenaphthenol to establish its absolute stereochemistry.

For chiral molecules like 4-Acenaphthenol, which exists as a pair of enantiomers, resolving the racemic mixture and determining the absolute configuration of each enantiomer is crucial. Research has detailed the resolution of racemic 1-acenaphthenol through the fractional crystallization of its camphanate ester. Following hydrolysis of the separated ester, the absolute stereochemistry of the resulting (-)-alcohol was unequivocally established as (R) by single-crystal X-ray crystallography.

Table 2: Selected Crystallographic Data for (-)-1(R)-Acenaphthenol Derivative

| Parameter | Value/Description |

|---|---|

| Compound | (+)-1-Acenaphthenyl camphanate |

| Absolute Stereochemistry of Derived Alcohol | (-)-1(R)-Acenaphthenol |

| Method | X-ray Crystallography |

| Friedel symmetry | 2/m 2/m 2/m |

| Final R-factor | 0.041 |

Data derived from the crystallographic analysis performed to establish the absolute stereochemistry of (-)-acenaphthenol. mdpi.com

Microscopic Analysis of Supramolecular Crystal Structures

The formation of supramolecular assemblies, where molecules are linked through non-covalent interactions, is a key area of study for 4-Acenaphthenol. Microscopic analysis is an essential tool for visualizing and understanding these higher-order structures. researchgate.netmdpi.com

Investigations into the interaction between 4-Acenaphthenol and β-cyclodextrin have revealed the formation of a host-guest supramolecular complex. nih.gov Optical microscopy has been employed to inspect the precipitated crystals of this acenaphthenol/β-cyclodextrin complex, which form when a β-cyclodextrin-modified mobile phase is used at subambient temperatures in planar chromatography experiments. nih.govresearchgate.netmdpi.com

The microscopic inspection helps to confirm the physical phenomenon of precipitation that is hypothesized to cause the strong retention observed under these chromatographic conditions. nih.gov The formation of these solid complexes is driven by factors including the solubility of the host-guest complex and the kinetics of its precipitation from the solution. nih.govresearchgate.net This self-assembly process, where individual molecules of 4-Acenaphthenol and β-cyclodextrin organize into a larger, ordered crystal structure, is a fundamental aspect of supramolecular chemistry. The analysis of these structures provides insight into the intermolecular forces at play and can have practical applications in separation science and the development of new materials. nih.gov While detailed structural elucidation of the complex requires techniques like X-ray diffraction, microscopy provides the initial and direct visual evidence of the formation and morphology of these supramolecular crystals.

**computational and Theoretical Investigations of 4 Acenaphthenol and Its Analogs**

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as an enzyme. These simulations are crucial for understanding metabolic pathways and for the rational design of new functional molecules.

Cytochrome P450 (P450) enzymes are a critical family of biocatalysts involved in the metabolism of a vast range of compounds, including drugs and environmental pollutants. nih.gov Computational studies have been employed to investigate the interaction of acenaphthene (B1664957) derivatives, such as the analog 1-Acenaphthenol (B129857), with these enzymes.

Molecular docking analyses have explored the interaction of 1-Acenaphthenol, along with its parent compound acenaphthene and the related acenaphthylene (B141429), with the active sites of human P450 enzymes 2A6 and 2A13. nih.gov These simulations revealed that different orientations of these compounds occur within the enzyme's active site. nih.gov For instance, 1-Acenaphthenol was found to induce a Type I binding spectrum with P450 2A13, indicating a direct interaction and substrate binding at the active site. nih.gov This interaction is significant as P450 2A13 can further oxidize 1-Acenaphthenol, while P450 2A6 does not. nih.gov

Experimental and computational data show that 1-Acenaphthenol is a major metabolic product formed from the oxidation of acenaphthene by several human P450 enzymes. The turnover rates for this conversion highlight the catalytic efficiency of different P450 isoforms. nih.gov

| P450 Enzyme | Turnover Rate (nmol product/min/nmol P450) | Reference |

|---|---|---|

| P450 2A6 | 6.7 | nih.gov |

| P450 2A13 | 4.5 | nih.gov |

| P450 1B1 | 3.6 | nih.gov |

These findings are essential for assessing the biological and toxicological significance of environmental polycyclic aromatic hydrocarbons (PAHs) and their metabolites in humans. nih.gov

The prediction of how a ligand orients itself within an enzyme's binding pocket and the strength of that interaction (binding affinity) are key goals of docking simulations. For analogs of 4-Acenaphthenol, molecular docking has shown distinct binding orientations within different P450 enzymes. nih.gov In studies involving 1-Acenaphthenol and related compounds with P450 2A6 and 2A13, variations in the positioning of the molecules relative to the enzyme's active site were observed. nih.gov

The ability of 1-Acenaphthenol to induce a Type I binding spectrum with P450 2A13 is a direct indicator of its binding affinity and substrate-like behavior with this specific enzyme. nih.gov While precise binding energy values for 4-Acenaphthenol itself are not detailed in the available literature, the methods for their prediction are well-established. Techniques like alchemical free energy calculations and the Massively Parallel Computation of Absolute Binding Free Energy (MP-CAFEE) are powerful tools for accurately ranking compounds and predicting their binding affinities. nih.govnih.gov However, challenges such as unanticipated binding modes and protein conformational changes can affect the accuracy of these predictions. nih.gov

Quantum-Chemical Calculations

Quantum-chemical calculations delve into the electronic structure of molecules, providing fundamental insights into their properties and reactivity. Methods like Density Functional Theory (DFT) are instrumental in this area.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.net For acenaphthene and its derivatives, DFT calculations can determine key characteristics such as charge distribution, molecular geometry, and the energies of molecular orbitals. researchgate.netekb.eg

DFT studies on related systems, such as modified graphene, demonstrate how the addition of functional groups alters electronic properties like the total dipole moment (TDM) and the HOMO-LUMO band gap energy (ΔE). ekb.eg These calculations can be used to predict how the hydroxyl group in 4-Acenaphthenol influences the electronic nature of the acenaphthene framework. Furthermore, DFT can generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution and help predict sites susceptible to electrophilic or nucleophilic attack. ekb.eg By analyzing these properties, DFT provides a theoretical foundation for understanding the molecule's reactivity and its potential behavior in various chemical environments. mdpi.com

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic behavior and reactivity. The analysis of FMOs is particularly important in the design of organic semiconductor materials. rsc.org

A key parameter derived from these calculations is the internal reorganization energy (λ), which quantifies the geometric relaxation energy required upon the addition or removal of an electron. rsc.org A low reorganization energy is highly desirable for efficient charge transport. In studies of phenalenyl (a structurally related radical), DFT calculations have shown that its derivatives can possess very small reorganization energies (often less than 100 meV) for both hole (λ+) and electron (λ−) transport. rsc.org This is attributed to the singly occupied nonbonding molecular orbital (NBMO) of the phenalenyl radical, which minimizes bond length alterations during redox processes. rsc.org

| Property | Description | Significance |

|---|---|---|

| Frontier Molecular Orbitals (FMOs) | The highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. | Determine the electronic transition properties and reactivity of a molecule. |

| Reorganization Energy (λ) | The energy required for a molecule's geometry to relax after a charge is added or removed. | A low value is critical for efficient charge transport in organic semiconductor materials. rsc.org |

| Nonbonding Molecular Orbital (NBMO) | A molecular orbital whose energy is largely unaffected by bonding interactions. | The presence of an NBMO in radical systems like phenalenyl contributes to low reorganization energies. rsc.org |

Given the structural similarity, it is plausible that derivatives of acenaphthenol could be investigated for similar properties, aiming to design novel organic electronic materials.

The theoretical determination of charge transport characteristics is a direct application of quantum-chemical calculations. By computing the reorganization energy and the intermolecular electronic coupling (transfer integral), researchers can predict a material's charge mobility.

Computational studies on open-shell graphene fragments, such as phenalenyl-based tilings, have shown them to be favorable candidates for charge-transporting materials. rsc.org These systems exhibit smaller intramolecular reorganization energies compared to many closed-shell species. rsc.org The design strategy involves creating extended π-systems where spin can be delocalized, which helps to weaken on-site Coulomb repulsion that might otherwise impede charge transport. rsc.org By applying these theoretical principles, it is possible to rationally design novel organic semiconductors based on frameworks like acenaphthene, potentially leading to the development of materials for applications such as air-stable ambipolar organic field-effect transistors (OFETs). rsc.org

Thermodynamic and Kinetic Modeling of Chemical and Biochemical Reactions

Thermodynamic and kinetic modeling are essential for predicting the feasibility, spontaneity, and rates of chemical and biochemical reactions. While specific studies focused solely on 4-acenaphthenol are not extensively documented in publicly available literature, the principles can be understood by examining research on analogous polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate key thermodynamic parameters. For instance, in the study of Diels-Alder reactions involving PAHs like naphthalene (B1677914) and anthracene, DFT calculations at the M06-2X/6–311G(d,p) level of theory have been used to determine reaction enthalpies (ΔHr) and Gibbs free energies (ΔGr) chemrevlett.com. Negative values for these parameters indicate that a reaction is exothermic and spontaneous, respectively chemrevlett.com. Such calculations could be applied to predict the thermodynamic favorability of various reactions involving 4-acenaphthenol, such as its oxidation, esterification, or participation in cycloaddition reactions.

Kinetic modeling, on the other hand, focuses on the rates of reactions. Theoretical calculations can determine the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which are crucial for predicting reaction rate constants (k). For example, theoretical studies on the degradation of pollutants like acetaminophen (B1664979) by hydroxyl radicals have calculated activation free energy barriers for different reaction pathways, thereby determining the most likely routes of transformation. nih.gov The rate constants for these rapid reactions, which are often difficult to measure experimentally, can be calculated using transition state theory (TST) nih.gov. A similar approach for 4-acenaphthenol would allow for the prediction of its reactivity with various reactants, including biological molecules and environmental oxidants.

The metabolism of the parent compound, acenaphthene, has been shown to produce 1-acenaphthenol and 1-acenaphthenone (B129850), indicating that biochemical reactions do occur at the hydroxylated carbon position. nih.gov Kinetic modeling of these enzymatic reactions could provide insights into the metabolic fate of 4-acenaphthenol in biological systems.

The following table illustrates the types of thermodynamic and kinetic data that can be generated through computational modeling, based on studies of analogous compounds.

| Reaction Type | Analogous Compound | Computational Method | Calculated Parameters | Significance |

| Diels-Alder Cycloaddition | Naphthalene/Anthracene | M06-2X/6–311G(d,p) | ΔHr, ΔGr, Activation Energy | Predicts spontaneity and energy barriers for cycloaddition reactions. chemrevlett.com |

| Radical-Initiated Degradation | Acetaminophen | M06-2X/def2-TZVP | Gibbs Free Energy Barriers, Rate Constants (k) | Determines reaction rates and pathways for degradation by radicals. nih.gov |

| Gas-Phase Oxidation | Acenaphthylene | Not Specified | Rate Constants (k) with OH, NO3, O3 | Predicts atmospheric lifetime and transformation pathways. researchgate.net |

This table is illustrative and based on data for analogous compounds due to the lack of specific published data for 4-acenaphthenol.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms by identifying transition states, intermediates, and the energetic profiles of reaction pathways. For 4-acenaphthenol, these methods could clarify how it participates in various chemical and biochemical transformations.

DFT calculations are a cornerstone of mechanistic studies. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. For instance, in the study of the degradation of acetaminophen by hydroxyl (•OH) and sulfate (B86663) (SO4•−) radicals, computational analysis revealed several possible mechanisms, including radical adduct formation (RAF), formal hydrogen atom transfer (FHAT), and single electron transfer (SET) nih.gov. The calculations showed that for the reaction with •OH, the RAF pathway had the lowest energy barrier, making it the most favorable mechanism nih.gov. A similar computational investigation of 4-acenaphthenol's reactions would involve identifying potential sites of radical attack (such as the hydroxyl group or the aromatic rings) and calculating the energy barriers for each possible pathway.

For example, a computational study on the reaction of acenaphthylene with hydroxyl radicals proposed various reaction pathways, and subsequent experimental work identified the resulting products researchgate.net. Such a combined experimental and computational approach for 4-acenaphthenol could definitively establish its reaction mechanisms.

The elucidation of reaction mechanisms also extends to biochemical processes. The metabolism of acenaphthene to 1-acenaphthenol and other oxidized products by fungi and rat liver microsomes suggests specific enzymatic pathways nih.gov. Computational docking and molecular dynamics simulations could be used to model the interaction of 4-acenaphthenol with the active sites of metabolic enzymes like cytochrome P450. These simulations can help to understand the substrate's binding orientation and predict the most likely sites of oxidation, providing a detailed picture of its metabolic fate.

The table below summarizes the types of mechanistic insights that can be gained from computational studies, again using analogous compounds as examples.

| Reaction Studied | Analogous Compound | Computational Approach | Key Mechanistic Findings |

| Degradation by Radicals | Acetaminophen | DFT (M06-2X) | Identification of competing pathways (RAF, FHAT, SET) and determination of the most favorable pathway based on energy barriers. nih.gov |

| Gas-Phase Oxidation | Acenaphthylene | Not Specified | Proposal of various reaction pathways leading to different gas and particle phase products. researchgate.net |

| Combustion | 1-Methylnaphthalene | Detailed Chemical Kinetic Model | Analysis of reaction pathways, including hydrogen abstraction, oxidation, and isomerization, to identify key reaction steps. nih.gov |

This table is illustrative and based on data for analogous compounds due to the lack of specific published data for 4-acenaphthenol.

**biochemical and Environmental Fate Studies of Acenaphthenols**

Microbial Degradation Pathways of Acenaphthene (B1664957) to Acenaphthenols

Microorganisms, particularly bacteria and fungi, are pivotal in the environmental breakdown of PAHs. They have evolved sophisticated enzymatic systems to utilize these complex hydrocarbons as a source of carbon and energy. The initial step in the aerobic degradation of acenaphthene is typically a hydroxylation reaction that produces acenaphthenol.

Various bacterial genera have demonstrated the ability to metabolize acenaphthene. The degradation pathways often commence with the formation of 1-acenaphthenol (B129857), which is then further oxidized.

Pseudomonas sp. : A strain identified as Pseudomonas sp. A4, isolated from industrial waste, can utilize acenaphthene as its sole carbon and energy source. tandfonline.com This bacterium transforms acenaphthene into 1-acenaphthenol and subsequently to 1-acenaphthenone (B129850). tandfonline.com Another study involving a recombinant Pseudomonas aeruginosa strain expressing naphthalene (B1677914) dioxygenase genes showed the monooxygenation of acenaphthene to 1-acenaphthenol, which was then converted to 1-acenaphthenone and both cis- and trans-acenaphthene-1,2-diols. nih.govresearchgate.net Research on Pseudomonas sp. SL-6 indicated its potential to degrade PAHs through pathways that could metabolize acenaphthene intermediates. frontiersin.orgnih.gov

Sphingomonas sp. : Sphingomonas sp. strain A4 is capable of using acenaphthene as its sole carbon and energy source. researchgate.net While detailed pathways for this strain were not fully elucidated in all studies, related Sphingomonas species are known for their robust PAH degradation capabilities.

Sphingobacterium sp. : A strain designated as RTSB, identified as a Sphingobacterium species isolated from petroleum-contaminated soil, effectively degrades acenaphthene. nih.gov The pathway involves the transformation of acenaphthene to 1-acenaphthenol, followed by acenaphthenequinone (B41937), and naphthalene-1,8-dicarboxylic acid. nih.govsciepub.com This upper pathway leads to the key intermediate 1-naphthoic acid, which is then further processed. researchgate.netnih.govi-scholar.in

Other bacteria such as Acinetobacter sp. strain AGAT-W also degrade acenaphthene via 1-acenaphthenol and acenaphthenequinone. sciepub.comnih.gov

Table 1: Bacterial Metabolites from Acenaphthene Degradation

| Bacterial Species | Key Metabolites Identified | Reference |

|---|---|---|

| Pseudomonas sp. A4 | 1-Acenaphthenol, 1-Acenaphthenone | tandfonline.com |

| Pseudomonas aeruginosa (recombinant) | 1-Acenaphthenol, 1-Acenaphthenone, cis-Acenaphthene-1,2-diol, trans-Acenaphthene-1,2-diol | nih.govresearchgate.net |

| Sphingobacterium sp. RTSB | 1-Acenaphthenol, Acenaphthenequinone, Naphthalene-1,8-dicarboxylic acid, 1-Naphthoic acid | nih.govsciepub.comi-scholar.in |

| Acinetobacter sp. AGAT-W | 1-Acenaphthenol, Acenaphthenequinone, Naphthalene-1,8-dicarboxylic acid, 1-Naphthoic acid | sciepub.comnih.gov |

Fungi, particularly the filamentous fungus Cunninghamella elegans, are recognized for their ability to metabolize a wide range of xenobiotics, including PAHs, in a manner that often mimics mammalian metabolism. wikipedia.org

Cunninghamella elegans ATCC 36112 has been shown to metabolize approximately 64% of added acenaphthene within 72 hours of incubation. nih.govnih.gov The primary site of enzymatic attack is the five-membered ring of the acenaphthene molecule. nih.govnih.gov Metabolic studies have identified several key products, with 1-acenaphthenol being one of the initial, albeit less abundant, metabolites. nih.govnih.gov

**Table 2: Fungal Metabolites of Acenaphthene by *Cunninghamella elegans***

| Metabolite | Percentage of Total Metabolites | Reference |

|---|---|---|

| 6-Hydroxyacenaphthenone | 24.8% | nih.govnih.gov |

| 1,2-Acenaphthenedione | 19.9% | nih.govnih.gov |

| trans-1,2-Dihydroxyacenaphthene | 10.3% | nih.govnih.gov |

| 1,5-Dihydroxyacenaphthene | 2.7% | nih.govnih.gov |

| 1-Acenaphthenol | 2.4% | nih.govnih.gov |

| 1-Acenaphthenone | 2.1% | nih.govnih.gov |

| cis-1,2-Dihydroxyacenaphthene | 1.8% | nih.govnih.gov |

The formation of 1-acenaphthenol is a recurring and critical initial step in the aerobic breakdown of acenaphthene by a diverse range of microorganisms. researchgate.net Its identification across different bacterial and fungal species underscores its role as a central intermediate. sciepub.comnih.gov The conversion of the non-polar acenaphthene molecule into the more polar 1-acenaphthenol facilitates subsequent enzymatic reactions. This initial hydroxylation is a prerequisite for further oxidation, ring cleavage, and eventual mineralization into carbon dioxide and water, or entry into central metabolic pathways like the TCA cycle. nih.govsciepub.comnih.gov Studies on various bacteria, including Pseudomonas, Sphingobacterium, and Acinetobacter species, consistently place 1-acenaphthenol at the beginning of the degradation sequence, leading to metabolites such as 1-acenaphthenone, acenaphthenequinone, and ultimately ring-fission products. tandfonline.comsciepub.com

The initial enzymatic attack on the acenaphthene molecule is primarily catalyzed by oxygenase enzymes. nih.gov In many bacteria, ring-hydroxylating dioxygenases are responsible for the initial oxidation of PAHs. ebi.ac.uk

Specifically, naphthalene 1,2-dioxygenase (NDO), a multi-component enzyme system, has been shown to catalyze the monooxygenation of acenaphthene to 1-acenaphthenol. nih.govresearchgate.netethz.ch This reaction was demonstrated using a recombinant Pseudomonas aeruginosa strain containing NDO genes cloned from the NAH7 plasmid. nih.govresearchgate.net NDO is known for its versatile catalytic activity, acting on a wide range of aromatic compounds. ethz.ch While its primary function is the dioxygenation of naphthalene, it can also function as a monooxygenase on substrates like acenaphthene, where it hydroxylates one of the benzylic methylene (B1212753) groups. nih.govresearchgate.netresearchgate.net This monooxygenase activity is a key mechanism for initiating the degradation of naphthenoaromatic compounds. nih.gov

Mammalian and In Vitro Enzymatic Biotransformation

In mammals, the biotransformation of xenobiotics like PAHs is a crucial detoxification process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce oxygen atoms into the substrate, increasing their polarity and facilitating their excretion.

Studies using human cytochrome P450 enzymes have demonstrated that acenaphthene is oxidized to form 1-acenaphthenol as a major initial product. nih.govacs.orgnih.gov Several P450 isoforms are capable of catalyzing this reaction, with varying efficiencies.

The primary human P450 enzymes involved in the oxidation of acenaphthene to 1-acenaphthenol are P450 2A6, P450 2A13, P450 1B1, and P450 1A2. nih.govnih.gov P450 2C9 and P450 3A4 also show activity, but at lower rates. nih.gov The resulting 1-acenaphthenol can be further oxidized by these P450 enzymes. nih.govacs.org For instance, 1-acenaphthenol was found to be further metabolized by P450 2A13. nih.govacs.org

Table 3: Formation of 1-Acenaphthenol from Acenaphthene by Human Cytochrome P450 Isoforms

| P450 Isoform | Turnover Rate (nmol product/min/nmol P450) | Reference |

|---|---|---|

| P450 2A6 | 6.7 | nih.govacs.orgnih.gov |

| P450 2A13 | 4.5 | nih.govacs.orgnih.gov |

| P450 1B1 | 3.6 | nih.govacs.orgnih.gov |

| P450 1A2 | Lower activity | nih.gov |

| P450 2C9 | Lower activity | nih.gov |

| P450 3A4 | Lower activity | nih.gov |

This metabolic activation highlights the role of CYP enzymes in processing environmental PAHs in humans, with 1-acenaphthenol being a significant metabolite in this pathway. nih.gov

Isomer-Specific Hydroxylation and Turnover Rates

The initial step in the metabolism of acenaphthene by human cytochrome P450 (P450) enzymes is its oxidation to form mono-oxygenated products, with 1-acenaphthenol being a major metabolite. nih.gov Different P450 isozymes exhibit varying efficiencies in catalyzing this reaction. Notably, P450 2A6, 2A13, and 1B1 are particularly efficient catalysts for the formation of 1-acenaphthenol. nih.gov

The rate at which an enzyme converts a substrate into a product is known as the turnover rate. Studies have determined the turnover rates for the formation of 1-acenaphthenol from acenaphthene by several human P450 enzymes. nih.govnih.gov P450 2A6 displays the highest turnover rate, followed by P450 2A13 and P450 1B1. nih.govnih.gov This data highlights the significant role of these specific P450 enzymes in the initial hydroxylation of acenaphthene. nih.gov While detailed studies on other isomers like 4-acenaphthenol are not extensively available, the data for 1-acenaphthenol provides insight into the enzymatic processes involved.

Table 1: Turnover Rates of 1-Acenaphthenol Formation by Human P450 Enzymes

| P450 Enzyme | Turnover Rate (nmol product/min/nmol P450) |

|---|---|

| P450 2A6 | 6.7 nih.govnih.gov |

| P450 2A13 | 4.5 nih.govnih.gov |

| P450 1B1 | 3.6 nih.govnih.gov |

This table is generated based on available data for 1-acenaphthenol.

Further Oxidation of Acenaphthenols by P450 Enzymes

Following their formation, acenaphthenols can undergo further oxidation by P450 enzymes. nih.gov Research has shown that 1-acenaphthenol is a substrate for further enzymatic reactions. nih.govnih.gov Specifically, 1-acenaphthenol is further oxidized by P450 2A13. nih.govnih.gov Interestingly, P450 2A6, which is highly active in the formation of 1-acenaphthenol, does not appear to be involved in its subsequent oxidation. nih.gov This suggests a degree of specificity among the P450 isozymes for different steps in the metabolic pathway of acenaphthene. nih.govnih.gov The products of this further oxidation have been detected, though their precise chemical structures have not been fully identified. nih.gov This subsequent oxidation is a critical step in the detoxification and elimination of these compounds from the body.

Biochemical Characterization of Enzymes Acting on Acenaphthenols

The enzymes responsible for the metabolism of acenaphthenols are a key area of study for understanding the biological impact of acenaphthene exposure. The characterization of these enzymes, including their substrate preferences and catalytic actions, provides a molecular basis for their function.

Substrate Specificity and Catalytic Mechanisms

The interaction between an enzyme and its substrate is highly specific. In the context of acenaphthenol metabolism, P450 enzymes demonstrate this specificity. For instance, 1-acenaphthenol induces a Type I binding spectrum with P450 2A13, indicating a direct interaction and its role as a substrate for this enzyme. nih.govacs.org However, it does not elicit the same response from P450 2A6. nih.gov Molecular docking analyses have further illuminated these interactions, suggesting that 1-acenaphthenol adopts different orientations within the active sites of P450 2A6 and P450 2A13, which likely accounts for the observed differences in their catalytic activity towards this substrate. nih.govacs.org

The catalytic mechanism of P450 enzymes in the oxidation of compounds like acenaphthenols generally involves the activation of molecular oxygen and the insertion of an oxygen atom into the substrate. rochester.edu This process transforms the substrate into a more water-soluble form, facilitating its excretion.

Dehydrogenase Activity and Physiological Function

In addition to oxidation by P450 enzymes, acenaphthenols can be acted upon by dehydrogenases. In some microorganisms, a pyridine (B92270) nucleotide-dependent dehydrogenase has been identified that can oxidize 1-acenaphthenol. nih.gov This enzyme is part of a metabolic pathway that ultimately leads to the formation of acenaphthenequinone. nih.gov

**advanced Applications of 4 Acenaphthenol in Organic Synthesis and Research Methodologies**

Synthetic Building Block for Complex Acenaphthene (B1664957) Derivatives

The chemical architecture of 4-Acenaphthenol makes it a valuable precursor for a variety of acenaphthene-based compounds. Through targeted reactions, its core structure can be modified to produce methylated derivatives, essential intermediates like acenaphthenone, and a wide array of structurally diverse molecules for various research applications.

The synthesis of C-1 and C-2 methylated acenaphthenes often utilizes 1-acenaphthenone (B129850) as a starting ketone, which is itself derived from the oxidation of 1-acenaphthenol (B129857). cdnsciencepub.comresearchgate.net The general strategy involves the conversion of the alcohol group in 1-acenaphthenol to a ketone, which then serves as a reactive site for methylation. For instance, the reaction of 1-acenaphthenone with methylmagnesium iodide, a Grignard reagent, followed by dehydration of the resulting alcohol, is a standard method to introduce methyl groups onto the acenaphthene skeleton. cdnsciencepub.com This pathway allows for the controlled synthesis of compounds such as 1-methyl-, 1,1-dimethyl-, and other polymethylated acenaphthenes, which are required as reference substances in various research studies. cdnsciencepub.comresearchgate.net

Table 1: Synthesis of Methylated Acenaphthenes from 1-Acenaphthenone

| Product | Key Reagents | Reaction Type |

| 1-Methylacenaphthene | 1. Methylmagnesium iodide 2. Dehydration agent | Grignard Reaction & Dehydration |

| 1,1-Dimethylacenaphthene | Methylmagnesium iodide | Grignard Reaction |

| 1,1,2-Trimethylacenaphthene | Multiple Steps including methylation | Alkylation |

| 1,1,2,2-Tetramethylacenaphthene | Multiple Steps including methylation | Alkylation |

4-Acenaphthenol is a direct precursor to 1-acenaphthenone, a critical intermediate in acenaphthene chemistry. The conversion is typically achieved through oxidation. A common laboratory method involves the chromic acid oxidation of 1-acenaphthenol to yield the ketone. cdnsciencepub.com This process is a key step in a multi-stage synthesis that may begin with the lead tetraacetate oxidation of acenaphthene to form 1-acenaphthenol (via its acetate). cdnsciencepub.comorgsyn.org The resulting 1-acenaphthenone is not only a precursor for methylated derivatives but also for other important compounds, including acenaphthenequinone (B41937). science.gov The reduction of dichloroacenaphthenone, which can be prepared from acenaphthenequinone, also yields acenaphthenone. nih.gov

The acenaphthene framework, readily accessible from 4-Acenaphthenol, is a building block for a wide range of π-conjugated functional materials and complex organic molecules. rsc.org Acenaphthylene (B141429), which can be derived from acenaphthene, is recognized as an important component in the design of organic semiconductors. rsc.org Furthermore, the acenaphthene core is used in the synthesis of N-Heterocyclic Carbene (NHC) precursors, which are vital in the creation of metal complexes used in catalysis. mdpi.com The versatility of the acenaphthene structure allows for the development of structurally diverse compounds, including those investigated as potential inhibitors for enzymes like aldo-keto reductase 1C1. researchgate.net

Methodological Enhancements in Separation Science

The unique physicochemical properties of 4-Acenaphthenol and its enantiomers have made it a useful model compound for advancing separation science, particularly in the fields of planar and column liquid chromatography.

Research has focused on the separation of 1-acenaphthenol enantiomers to optimize and compare different liquid chromatography techniques. nih.govnih.gov A notable study investigated the host-guest complex formation between 1-acenaphthenol and β-cyclodextrin in a liquid phase. nih.gov This work revealed unexpected differences in retention behavior between planar chromatography (TLC) and column chromatography (HPLC) at subambient temperatures. nih.gov Under these conditions, 1-acenaphthenol exhibited extremely high retention in TLC, a phenomenon not observed in HPLC, where strong interaction with a mobile phase additive typically shortens retention time. nih.gov This discovery highlights the importance of optimizing parameters such as temperature, stationary phase (e.g., C-18, C-30), and mobile phase additives (like cyclodextrins) to achieve efficient separations. nih.govnih.gov Such studies demonstrate that planar chromatography can sometimes offer a more effective and robust system for separating certain analytes compared to column chromatography. chromatographyonline.com

Table 2: Chromatographic Conditions for 1-Acenaphthenol Enantiomer Separation

| Technique | Stationary Phase | Mobile Phase Additive | Key Finding |

| Planar Chromatography (TLC) | RP-18 | β-cyclodextrin | Extremely high retention at subambient temperatures. nih.gov |

| Column Chromatography (HPLC) | C-18, C-30 | β-cyclodextrin | Baseline separation of enantiomers (Rs = 1.62). nih.gov |

The unusual retention behavior of 1-acenaphthenol in the presence of cyclodextrins under specific planar chromatography conditions opens avenues for developing new separation protocols. nih.gov The observed phenomenon, linked to the solubility and precipitation kinetics of the host-guest complex, could be leveraged for selective high-throughput separations. nih.gov These findings have practical applications in microchromatographic systems, microfluidic devices, and novel fractionation and extraction methods. nih.gov The principles underlying this behavior can inform the design of specialized Solid Phase Extraction (SPE) protocols, where a target analyte is selectively retained on a solid support through complex formation, allowing for its effective separation from a complex matrix. nih.gov

Model Substrate for Mechanistic Enzyme Studies

While the specific use of 4-acenaphthenol as a model substrate in mechanistic enzyme studies is not extensively documented in publicly available research, its isomer, 1-acenaphthenol, has been utilized as a key compound in understanding the metabolic pathways mediated by human cytochrome P450 (P450) enzymes. nih.govscispace.com The study of 1-acenaphthenol provides a valuable framework for how acenaphthenol derivatives can serve as probes for enzymatic activity and mechanisms.

Research has demonstrated that human P450 enzymes, specifically isozymes such as P450 2A6, 2A13, and 1B1, are efficient catalysts in the oxidation of acenaphthene, leading to the formation of 1-acenaphthenol as a major product. nih.govscispace.com This enzymatic conversion makes 1-acenaphthenol a critical intermediate in the study of polycyclic aromatic hydrocarbon (PAH) metabolism. The varying efficiencies of different P450 isozymes in this transformation allow researchers to investigate the substrate specificity and catalytic activity of these enzymes.

Detailed kinetic analyses have quantified the turnover rates for the formation of 1-acenaphthenol from acenaphthene by several human P450 enzymes. These findings are crucial for understanding the relative contribution of different P450s to the metabolism of this class of compounds.

| P450 Isozyme | Turnover Rate (nmol product/min/nmol P450) |

|---|---|

| P450 2A6 | 6.7 |

| P450 2A13 | 4.5 |

| P450 1B1 | 3.6 |

Furthermore, 1-acenaphthenol serves as a model substrate for investigating sequential enzymatic reactions. nih.govscispace.com Studies have shown that 1-acenaphthenol can be further oxidized by certain P450 enzymes, such as P450 2A13. nih.govscispace.com This subsequent oxidation to other products, which can be analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the elucidation of more complex metabolic pathways. The ability of 1-acenaphthenol to undergo these multiple transformation steps makes it an invaluable tool for mechanistic studies, providing insights into the complete metabolic fate of acenaphthene and related PAHs.

Molecular docking analyses have also been employed to understand the different orientations of 1-acenaphthenol within the active sites of P450 enzymes like 2A6 and 2A13, further clarifying the structural basis for the observed catalytic activities and specificities. nih.gov

Q & A

Q. How can researchers enhance reproducibility when scaling up 4-Acenaphthenol synthesis?

- Methodological Answer : Document batch-specific variables (e.g., reagent lot numbers, humidity) and validate scalability via DoE (Design of Experiments). Collaborate with independent labs for cross-validation and publish detailed SOPs with troubleshooting guidelines (e.g., handling exothermic reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。